Triphenylantimony oxide

描述

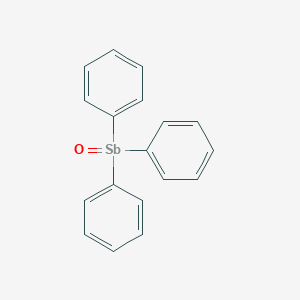

Triphenylantimony oxide is an organometallic compound with the chemical formula ( \text{C}{18}\text{H}{15}\text{OSb} ). It is a white to almost white powder or crystalline solid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: Triphenylantimony oxide can be synthesized through several methods. One common method involves the reaction of triphenylantimony dichloride with water or a base. The reaction is typically carried out in an organic solvent such as benzene or toluene. The general reaction is as follows: [ \text{Ph}_3\text{SbCl}_2 + \text{H}_2\text{O} \rightarrow \text{Ph}_3\text{SbO} + 2\text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidative addition reactions where aryl derivatives of pentavalent antimony are formed from antimony triaryl compounds, acid, and a peroxide. This method is efficient and allows for the large-scale production of the compound .

化学反应分析

Types of Reactions: Triphenylantimony oxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halogens or organometallic compounds are often used.

Major Products:

Oxidation: Higher oxidation state antimony compounds.

Reduction: Lower oxidation state antimony compounds.

Substitution: Various substituted antimony compounds depending on the reagents used.

科学研究应用

Electrochemical Applications

Recent studies have focused on the electrochemical transformations of triphenylantimony(V) complexes. For instance, complexes formed with redox-active Schiff bases have demonstrated significant electrochemical activity, with energy gaps between boundary redox orbitals ranging from 2.64 to 2.95 eV . These complexes also exhibit luminescence in solution, indicating potential applications in photonics and sensor technology.

Case Study: Electrochemical Properties

- Complexes Studied : Triphenylantimony(V) with O,N,O' or O,N,S donor Schiff bases.

- Findings : Stable monoanionic forms were observed; the electrooxidation process was irreversible for most complexes.

- Applications : Potential use in sensors and light-emitting devices.

Biochemical Applications

Triphenylantimony oxide has shown promise in biochemical applications, particularly concerning its antioxidant properties. Studies have evaluated its effects on lipid peroxidation both in vitro and in vivo, demonstrating its potential as a protective agent against oxidative damage .

Case Study: Antioxidant Activity

- Subjects : BALB/c mice.

- Methodology : Measurement of thiobarbituric acid reactive substances (TBARS) to assess lipid peroxidation.

- Results : Significant reduction in lipid peroxidation when treated with triphenylantimony(V) catecholates.

Material Science Applications

In material science, this compound is utilized for developing advanced materials, including polymers and coatings. Its ability to enhance the thermal stability and mechanical properties of composites makes it valuable in various industrial applications.

The compound's ability to interact with various environmental contaminants has been a subject of research. Its role in catalyzing reactions that degrade pollutants showcases its potential for environmental remediation efforts.

作用机制

The mechanism of action of triphenylantimony oxide involves its ability to interact with various molecular targets and pathways. It can act as an antioxidant by inhibiting free radical processes through hydrogen transfer or sequential deprotonation and electron loss. This leads to the formation of stable radicals of the antioxidant, which helps in preventing oxidative damage .

相似化合物的比较

- Triphenylbismuth oxide

- Pentaphenylantimony

- Tetraphenylantimony carbonate

Comparison: Triphenylantimony oxide is unique due to its specific reactivity and stability. Compared to triphenylbismuth oxide, it has different oxidation states and reactivity patterns. Pentaphenylantimony and tetraphenylantimony carbonate have different structural and chemical properties, making this compound distinct in its applications and reactivity .

生物活性

Triphenylantimony oxide (Ph₃SbO) is an organometallic compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to elucidate the biological mechanisms, efficacy, and potential applications of this compound.

This compound is synthesized through various methods, including the reaction of triphenylantimony with oxidizing agents. The resulting compound exhibits a trigonal-bipyramidal geometry, which is crucial for its biological interactions. The synthesis typically yields high purity and can be achieved through straightforward procedures involving common laboratory reagents .

Anticancer Activity

Recent studies highlight the anticancer potential of this compound. It has been reported to exhibit significant cytotoxic effects against various cancer cell lines, including those associated with stomach cancer, nasopharyngeal cancer, liver cancer, and leukemia. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular metabolism in cancer cells .

Case Study: Anticancer Efficacy

A notable study demonstrated that triphenylantimony complexes showed higher anticancer activity compared to traditional platinum-based drugs. The compounds were found to be effective in inhibiting cell proliferation and inducing cell death in sensitive cancer cell lines. The lipid solubility of these compounds enhances their bioavailability, making them promising candidates for further development in cancer therapy .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that triphenylantimony complexes could serve as effective agents in treating infections caused by resistant bacterial strains .

Table 1: Antimicrobial Activity of Triphenylantimony Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 µg/mL |

| This compound | Pseudomonas aeruginosa | 30 µg/mL |

| Triphenylbismuth complex | Leishmania infantum | 15 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Redox Activity : The compound can participate in redox reactions, influencing oxidative stress within cells. This property is particularly relevant in its anticancer activity, where it may induce oxidative damage to malignant cells .

- Interaction with Biological Molecules : Triphenylantimony complexes can interact with biomolecules such as proteins and nucleic acids, potentially disrupting their function and leading to cell death .

- Antioxidant Properties : Some derivatives of triphenylantimony exhibit antioxidant activity, which may contribute to their therapeutic effects by mitigating oxidative damage in healthy tissues during treatment .

Research Findings

A comprehensive review of literature reveals a growing interest in the application of this compound in medicinal chemistry. Studies have shown that modifications to the ligand environment around the antimony center can enhance biological activity and selectivity against target cells.

Case Study: Structural Modifications

Research involving structural modifications of triphenylantimony complexes has led to the discovery of new derivatives with improved efficacy against both cancerous cells and microbial pathogens. For instance, introducing electron-donating groups has been shown to enhance the redox properties and biological activity of these compounds .

属性

IUPAC Name |

diphenylstiborylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.O.Sb/c3*1-2-4-6-5-3-1;;/h3*1-5H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBJLXBLWQKWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sb](=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15OSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197199 | |

| Record name | Stibine oxide, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4756-75-6 | |

| Record name | Triphenylstibine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4756-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stibine oxide, triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylantimony oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stibine oxide, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylstibine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the catalytic applications of triphenylantimony oxide in polymerization reactions?

A1: this compound exhibits interesting behavior as a modifier in propene polymerization catalysis. [] Research indicates that when combined with triethyl thiophosphate, it significantly enhances the activity of a catalyst system based on titanium trichloride (TiCl3) for propene polymerization. This binary modifier package results in high polymer yield (2636 g/g AA TiCl3) and very low levels of hexane extractables (0.80%), signifying the production of highly isotactic polypropylene. []

Q2: How does this compound interact with other organometallic compounds?

A2: this compound demonstrates a propensity to react with protic ligands, including organophosphorus and organoselenium compounds. [] For instance, it reacts with phenylphosphinic acid, diphenylphosphinic acid, tert-butylphosphonic acid, and phenylseleninic acid to form distinct organoantimony(V) complexes. [] These reactions highlight its ability to form Sb-O-P and Sb-O-Se bonds, leading to the synthesis of novel organometallic species.

Q3: Can this compound be used to create complex polyoxometalate structures?

A3: Yes, this compound can serve as a precursor for assembling intricate polyoxometalate structures. [] For example, reactions involving diphenyltellurium oxide, organostibonic acid, and polymeric this compound yield mixed-valent Sb(V)/(III) containing polyoxostibonates. [] Notably, these reactions involve the reduction of Sb(V) to Sb(III), complete dearylation of organoantimony precursors, and complexation of tetraorganoditelluroxane moieties, showcasing the versatile reactivity of this compound in the formation of complex metal oxide frameworks.

Q4: Is there any evidence of this compound participating in photochemical reactions?

A4: this compound plays a crucial role in the photochemical reduction of uranyl ions. [] Upon exposure to visible light, it facilitates the reduction of uranyl ions to uranium (IV), with this compound itself being oxidized. [] This photoredox reaction is influenced by factors such as the concentration of uranyl ions, triphenylantimony, and hydrogen ions, underscoring the importance of reaction conditions in photochemical processes involving this compound.

Q5: What is known about the structure of this compound?

A5: While the provided abstracts do not delve into the specific spectroscopic characterization of this compound, they imply its polymeric nature. [, ] Further investigation into the literature would be required to obtain comprehensive spectroscopic data, including NMR and IR, to fully elucidate its structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。